molecular formula C6H3F3IN B3054933 3-Iodo-4-(trifluoromethyl)pyridine CAS No. 625115-02-8

3-Iodo-4-(trifluoromethyl)pyridine

Cat. No.: B3054933
CAS No.: 625115-02-8
M. Wt: 272.99 g/mol
InChI Key: LIAVQUCOXXXHNI-UHFFFAOYSA-N
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Description

3-Iodo-4-(trifluoromethyl)pyridine is a pyridine derivative . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . It is an important ingredient for the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of this compound and its derivatives is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound are key to its applications in the agrochemical and pharmaceutical industries . For instance, the Suzuki coupling reaction of 3-fluoro-4-iodopyridine with (2-pivaloylaminophenyl)boronic acid, followed by lithiation, yields the trisubstituted pyridine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are largely influenced by the presence of the fluorine atom and the pyridine in its structure . These properties make it a key structural ingredient for the development of many agrochemical and pharmaceutical compounds .

Scientific Research Applications

Halogen Shuffling in Pyridines

3-Iodo-4-(trifluoromethyl)pyridine demonstrates significance in the field of halogen shuffling within pyridines. A study by Mongin et al. (1998) showed that when treated with specific reagents, derivatives like 2-chloro-6-(trifluoromethyl)pyridine can be converted into its 3-iodo variant. This conversion plays a critical role in reaction sequences involving halogen/metal exchange and electrophilic trapping, illustrating the compound's utility in organic synthesis (Mongin, F., Tognini, A., Cottet, F., & Schlosser, M., 1998).

Synthesis of Trifluoromethyl-Substituted Pyridines

In another research, Cottet and Schlosser (2002) explored the synthesis of trifluoromethyl-substituted pyridines. They found that 2-iodopyridines could be almost quantitatively converted into 2-(trifluoromethyl)pyridines by displacing iodide with (trifluoromethyl)copper. However, the yields were moderate when using 3- and 4-iodopyridines as starting materials, indicating the specific reactivity of different iodopyridines in this synthetic process (Cottet, F. & Schlosser, M., 2002).

Interaction Product with Molecular Iodine

Chernov'yants et al. (2011) studied the interaction of 5-trifluoromethyl-pyridine-2-thione, a potential antithyroid drug, with molecular iodine. Their research showed the formation of an n–σ* complex, which was structurally characterized by X-ray diffraction. This study highlights the potential for this compound derivatives in pharmaceutical applications (Chernov'yants, M. S., Burykin, I. V., Starikova, Z., & Erofeev, N. E., 2011).

Regioexhaustive Functionalization

A study by Cottet et al. (2004) on the regioexhaustive functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines indicated the ability to convert compounds like 3-chloro-2-(trifluoromethyl)pyridine into various carboxylic acids. The research demonstrated selective deprotonation and subsequent carboxylation, which is crucial in the synthesis of complex organic molecules (Cottet, F., Marull, M., Mongin, F., Espinosa, D., & Schlosser, M., 2004).

Mechanism of Action

Target of Action

3-Iodo-4-(trifluoromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of TFMP derivatives are pests in the agrochemical industry and various targets in the pharmaceutical and veterinary industries .

Mode of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The interaction of TFMP with its targets results in changes that lead to the protection of crops from pests in the agrochemical industry and various effects in the pharmaceutical and veterinary industries .

Biochemical Pathways

It is known that the compound plays a role in the protection of crops from pests . In the pharmaceutical industry, one of the compounds containing the TFMP moiety, Alpelisib, is a phosphatidylinositol-3-kinase (PI3K) inhibitor, which is involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .

Pharmacokinetics

The compound’s unique physicochemical properties, including the presence of the fluorine atom and the pyridine moiety, may influence its bioavailability .

Result of Action

The result of the action of this compound varies depending on its application. In the agrochemical industry, TFMP derivatives protect crops from pests . In the pharmaceutical and veterinary industries, TFMP derivatives have been granted market approval for five pharmaceutical and two veterinary products .

Safety and Hazards

3-Iodo-4-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The demand for 3-Iodo-4-(trifluoromethyl)pyridine derivatives has been increasing steadily over the last 30 years . It is expected that many novel applications of this compound will be discovered in the future .

Properties

IUPAC Name

3-iodo-4-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3IN/c7-6(8,9)4-1-2-11-3-5(4)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAVQUCOXXXHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634094
Record name 3-Iodo-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625115-02-8
Record name 3-Iodo-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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